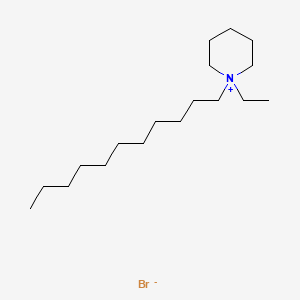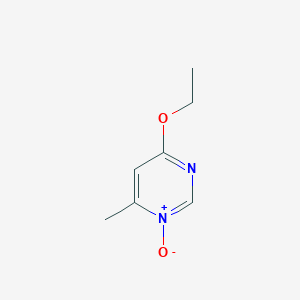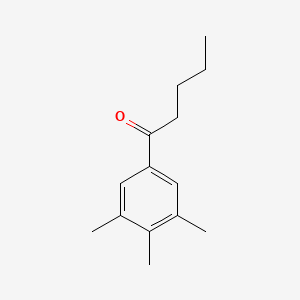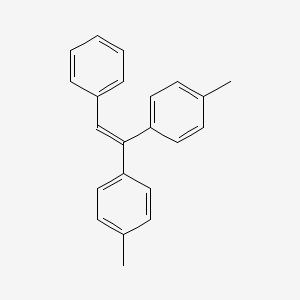
1-tert-Butyl-N,1,1-trimethylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-N,1,1-trimethylsilanamine is an organosilicon compound with the molecular formula C7H19NSi. It is characterized by the presence of a tert-butyl group and a trimethylsilyl group attached to a nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-N,1,1-trimethylsilanamine typically involves the reaction of tert-butylamine with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)3SiCl+(CH3)3CNH2→(CH3)3SiNH(C(CH3)3+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-tert-Butyl-N,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tert-butylamine and trimethylsilanol.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-N,1,1-trimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.
Biology: The compound is studied for its potential use in modifying biological molecules and as a protective group in peptide synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-N,1,1-trimethylsilanamine involves its ability to form stable silicon-nitrogen bonds. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-N,1,1-trimethylsilanamine can be compared with other similar compounds, such as:
N-tert-Butyltrimethylsilylamine: Similar in structure but with different reactivity and applications.
N,N-Diethyl-1,1,1-trimethylsilylamine: Another related compound with distinct properties and uses.
tert-Butylamine: Lacks the trimethylsilyl group, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of steric hindrance and silicon-nitrogen bond formation, which makes it valuable in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
61012-64-4 |
|---|---|
Molekularformel |
C7H19NSi |
Molekulargewicht |
145.32 g/mol |
IUPAC-Name |
N-[tert-butyl(dimethyl)silyl]methanamine |
InChI |
InChI=1S/C7H19NSi/c1-7(2,3)9(5,6)8-4/h8H,1-6H3 |
InChI-Schlüssel |
PDNORKLPPWCZJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)
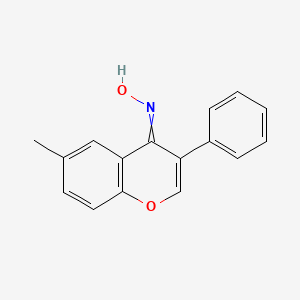

![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)

